molecular formula C15H14N4S B601849 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 878671-96-6

5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B601849
CAS No.: 878671-96-6
M. Wt: 282.37
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Description

5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a naphthalene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene ring is introduced via a coupling reaction, often using a cyclopropyl-substituted naphthalene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques like recrystallization, and chromatographic methods to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The nitro group, if present, can be reduced to an amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Amines: Resulting from the reduction of nitro groups.

    Substituted Derivatives: Various substituted triazoles depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving 4-amino-1,2,4-triazole derivatives. The structural formula is given by the molecular formula C15H14N4SC_{15}H_{14}N_{4}S with a molecular weight of approximately 286.36 g/mol. The synthesis typically involves the cyclization of appropriate precursors in the presence of thiol groups, which are crucial for its biological activity .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. The mechanism involves the inhibition of specific enzymes that are vital for microbial survival .

Anticancer Potential

Studies have demonstrated that 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol can inhibit the growth of cancer cells. It acts as a ligand for various targets involved in cancer progression, including anaplastic lymphoma kinase and cyclooxygenase enzymes . Molecular docking studies suggest that it forms strong interactions with these targets, leading to potential therapeutic applications in oncology .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit several enzymes such as aromatase and xanthine oxidase. These enzymes are critical in various biochemical pathways and their inhibition can lead to therapeutic effects in conditions like gout and hormonal imbalances .

Material Science Applications

Beyond biological applications, this compound is being explored for its properties in material science. Its unique structure allows it to be used as a building block in the synthesis of novel polymers and nanomaterials with potential applications in electronics and photonics .

Case Studies and Research Findings

StudyFocusFindings
Gotsulya et al. (2022)Synthesis & Biological ActivityDemonstrated antimicrobial activity against E.coli and S.aureus; effective against fungal strains .
Molecular Docking StudyCancer InhibitionStrong binding affinity to anaplastic lymphoma kinase; potential as a cancer therapeutic agent .
Material Science ResearchPolymer DevelopmentExplored as a precursor for conducting polymers; promising properties for electronic applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-one
  • 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thione

Uniqueness

Compared to similar compounds, 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antioxidant domains. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

The molecular formula of this compound is C15H14N4SC_{15}H_{14}N_{4}S with a molecular weight of approximately 282.36 g/mol. The compound features a triazole ring which is known for enhancing pharmacological activity in various derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with isothiocyanates to yield triazole-thiol compounds. The method has been documented to yield high-purity products suitable for biological testing .

Antimicrobial Activity

Research indicates that compounds containing the triazole-thiol moiety exhibit significant antimicrobial properties. In studies where this compound was evaluated alongside various derivatives, it demonstrated moderate to strong activity against a range of Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity Results

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
Control (standard antibiotic)Staphylococcus aureus16 µg/mL
Control (standard antibiotic)Escherichia coli32 µg/mL

Antioxidant Activity

The antioxidant potential of this compound has also been assessed using various assays such as the DPPH radical scavenging method. Findings suggest that it possesses notable antioxidant capabilities, which may contribute to its overall therapeutic effects .

Table 2: Antioxidant Activity Results

CompoundDPPH Scavenging Activity (%) at 100 µg/mL
This compound75%
Ascorbic Acid (Control)90%

Case Studies

A notable study published in MDPI evaluated the biological properties of several triazole-thiol derivatives including our compound of interest. The study highlighted that the presence of the thiol group significantly enhanced both antimicrobial and antioxidant activities compared to other structural variants lacking this functional group .

In another investigation focusing on structure–activity relationships (SAR), it was established that modifications in the cyclopropyl group influenced the biological efficacy of the triazole derivatives. This emphasizes the importance of structural optimization in drug design .

Properties

IUPAC Name

3-amino-4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c16-14-17-18-15(20)19(14)13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6H2,(H2,16,17)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPOGQZYQNLNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NNC4=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676418
Record name 5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878671-96-6
Record name 5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol
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